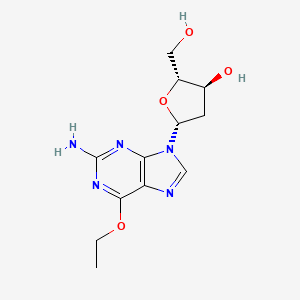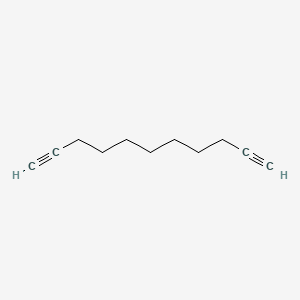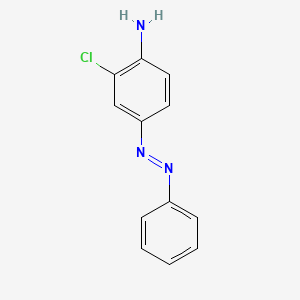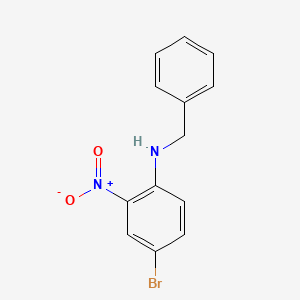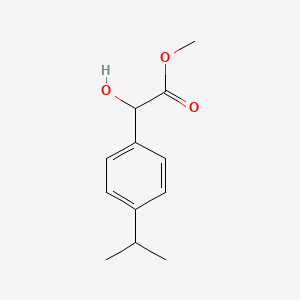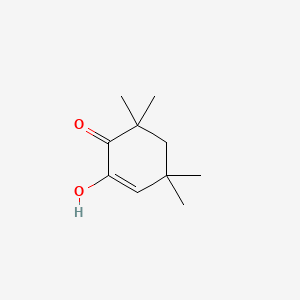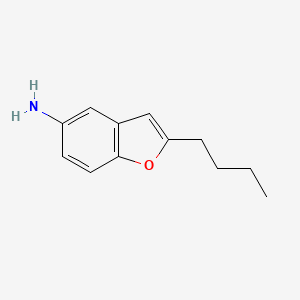![molecular formula C10H12BrN5O4 B8772998 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8772998.png)
2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a synthetic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position of the oxolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the bromination of a purine derivative followed by the introduction of the oxolan ring. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with biological macromolecules, such as DNA and RNA. The compound can intercalate between nucleic acid bases, disrupting the normal function of these molecules. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom and hydroxyl groups play crucial roles in these interactions by forming hydrogen bonds and van der Waals interactions with the target molecules.
相似化合物的比较
Similar Compounds
Guanosine: 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, which lacks the bromine atom at the 8th position.
Adenosine: 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, which lacks both the bromine atom and the hydroxyl group at the 6th position.
Uniqueness
The presence of the bromine atom at the 8th position and the hydroxyl group at the 4th position of the oxolan ring makes 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one unique. These functional groups enhance its ability to interact with biological macromolecules and increase its potential as a therapeutic agent.
属性
分子式 |
C10H12BrN5O4 |
|---|---|
分子量 |
346.14 g/mol |
IUPAC 名称 |
2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19) |
InChI 键 |
MKDXZFVCXWXGBQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


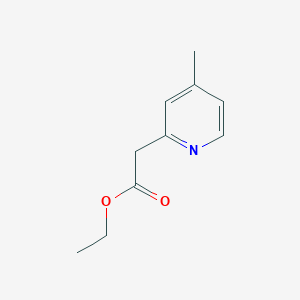
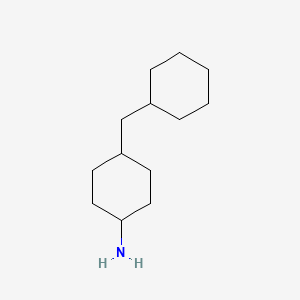

![4-Chloro-2-phenylpyrido[2,3-D]pyrimidine](/img/structure/B8772933.png)
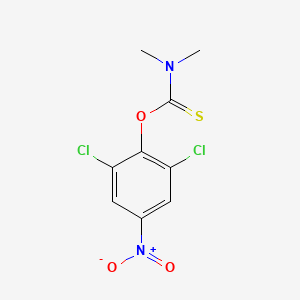
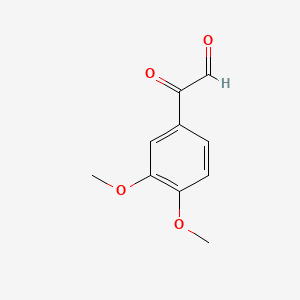
![5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772944.png)
